2-Amino-2-(3-methylphenyl)acetic acid hydrochloride 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1072449-62-7
VCID: VC21088999
InChI: InChI=1S/C9H11NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
SMILES: CC1=CC(=CC=C1)C(C(=O)O)N.Cl
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride

CAS No.: 1072449-62-7

Cat. No.: VC21088999

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride - 1072449-62-7

Specification

CAS No. 1072449-62-7
Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
IUPAC Name 2-amino-2-(3-methylphenyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C9H11NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Standard InChI Key LWJTVGAVWMCIKT-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(C(=O)O)N.Cl
Canonical SMILES CC1=CC(=CC=C1)C(C(=O)O)N.Cl

Introduction

Chemical Properties and Structure

Basic Chemical Information

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride features a unique molecular structure characterized by an amino group and a carboxylic acid group attached to a central carbon (α-carbon), which is further substituted with a 3-methylphenyl group. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents and improved stability .

PropertyValue
CAS Number1072449-62-7
Molecular FormulaC₉H₁₂ClNO₂
Molecular Weight201.65 g/mol
IUPAC Name2-amino-2-(3-methylphenyl)acetic acid;hydrochloride
Storage ConditionRoom temperature
Product FamilyProtein Degrader Building Blocks

Structural Features

The compound's structure consists of several key components that contribute to its chemical behavior and biological activity:

  • A central α-carbon with tetrahedral geometry

  • An amino group (-NH₂) attached to the α-carbon

  • A carboxylic acid group (-COOH) attached to the α-carbon

  • A 3-methylphenyl substituent attached to the α-carbon

  • A hydrochloride counter-ion (HCl)

The 3-methylphenyl group imparts hydrophobicity to the molecule, significantly influencing solubility and membrane permeability characteristics. This hydrophobic character enables the compound to interact with various biological targets through different mechanisms including hydrogen bonding and hydrophobic interactions.

Physical Properties

Based on its structure and comparison with related compounds, 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride is typically:

  • A crystalline solid at room temperature

  • Soluble in polar solvents including water, methanol, and DMSO

  • Less soluble in non-polar organic solvents

  • Stable under standard storage conditions at room temperature

Synthesis Methods

Strecker Synthesis

One common approach involves the Strecker synthesis, which proceeds through:

  • Reaction of 3-methylbenzaldehyde with ammonium chloride and potassium cyanide to form an amino nitrile intermediate

  • Hydrolysis of the amino nitrile to produce the free amino acid

  • Treatment with hydrochloric acid to form the hydrochloride salt

This method is particularly valuable for generating the amino acid backbone with controlled stereochemistry.

Reductive Amination

Another synthetic pathway incorporates reductive amination:

  • Reaction of 3-methylbenzaldehyde with ammonia or an appropriate amine

  • Reduction using a reducing agent such as sodium cyanoborohydride

  • Conversion to the hydrochloride salt

Industrial Production Methods

Industrial production of 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride typically employs optimized versions of laboratory-scale synthesis methods with several key considerations:

  • Continuous flow reactors for improved control of reaction conditions

  • Automated systems for precise monitoring of reaction parameters

  • Standardized scale-up protocols to ensure consistent quality

  • Specialized purification techniques including crystallization and chromatography

These industrial methods ensure high-yield production with the purity necessary for research and pharmaceutical applications.

Biological Activities

Enzyme Interactions

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride can interact with various enzymes, potentially modulating their activities. Research on related compounds suggests several important enzyme interactions:

  • Histone deacetylase (HDAC) inhibition: Similar compounds have demonstrated inhibitory effects on HDACs, which play crucial roles in cancer cell proliferation

  • Interactions with neurotransmitter systems: The compound may influence enzymes involved in neurotransmitter metabolism, suggesting potential applications in neurological disorders

  • P-glycoprotein modulation: Structural analogs have shown ability to interact with P-glycoprotein, which is involved in multidrug resistance mechanisms in cancer cells

Anticancer Activity

The compound's structure suggests potential anticancer properties. In silico studies of analogs have identified similar compounds as candidates for HDAC inhibition, which is a recognized approach in cancer treatment. The presence of the 3-methylphenyl group may contribute to interactions with key enzymes involved in cancer cell proliferation and survival.

Neurological Applications

Research indicates that related compounds have potential applications in treating neurological disorders such as spinocerebellar ataxia. In silico studies have demonstrated that similar structures can be incorporated into pharmacophore models used to screen for anti-ataxia compounds.

Research Applications

Pharmaceutical Research

In pharmaceutical research, 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride serves several important functions:

  • Intermediate in the synthesis of pharmaceutical compounds

  • Building block for developing new therapeutic agents

  • Model compound for structure-activity relationship studies

Its unique structure allows it to be modified to create derivatives with enhanced biological activities or improved pharmacokinetic properties.

Protein Degrader Building Blocks

As identified in product databases, 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride belongs to the protein degrader building blocks family . This classification highlights its importance in:

  • Development of targeted protein degradation (TPD) therapeutics

  • Design of proteolysis-targeting chimeras (PROTACs)

  • Creation of molecular glues for manipulating protein-protein interactions

These applications represent cutting-edge approaches in drug development, particularly for targeting previously "undruggable" proteins.

Biochemical Research

In biochemical research settings, the compound serves as:

  • A probe for studying enzyme interactions

  • A tool for investigating metabolic pathways involving amino acids

  • A reagent for exploring protein structure and function

The amino acid structure combined with the aromatic ring system makes it particularly useful for examining structure-function relationships in biochemical systems.

Comparative Analysis

Comparison with Structural Analogs

Comparing 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

CompoundCAS NumberMolecular WeightKey Structural FeaturesNotable Properties
2-Amino-2-(3-methylphenyl)acetic acid hydrochloride1072449-62-7201.65 g/mol3-methyl substituent, HCl saltProtein degrader building block
(2S)-2-amino-2-(3-methylphenyl)acetic acid119397-07-8165.19 g/molS configuration, no HClL-glycine derivative
2-amino-2-(2-methylphenyl)acetic acid129592-98-9165.19 g/mol2-methyl substituentUsed in organic synthesis
2-Amino-2-(2-chloro-3-methylphenyl)acetic acid HCl2250241-61-1236.10 g/mol2-chloro and 3-methyl substituentsHalogenated phenylglycine derivative

Effect of Substituent Position

The position of the methyl substituent on the phenyl ring significantly affects the properties and biological activities of these compounds:

  • 3-methyl substituent (meta position): Provides balanced steric and electronic effects, potentially optimizing interactions with biological targets

  • 2-methyl substituent (ortho position): Increases steric hindrance around the amino acid center, which may alter binding characteristics to enzymes and receptors

  • Position-dependent electronic effects: The electron-donating properties of the methyl group influence charge distribution differently depending on position

These subtle structural differences can lead to significant variations in biological activity, highlighting the importance of positional isomerism in drug design.

Influence of Halogen Substitution

The addition of halogen atoms, as seen in 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride, introduces important modifications:

  • Increased lipophilicity: Chlorine substitution enhances lipophilicity, potentially improving membrane permeability

  • Altered binding interactions: Halogens can participate in halogen bonding, providing additional binding modes with biological targets

  • Electronic effects: Halogens withdraw electron density from the aromatic ring, modifying the reactivity of the entire system

This comparative analysis demonstrates how subtle structural modifications can dramatically impact the physicochemical properties and biological activities of these compounds.

Current Research and Future Directions

Current Research Focus

Current research on 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride concentrates on several key areas:

  • Structure-activity relationship studies to identify optimal substitution patterns

  • Development as a building block in targeted protein degradation technologies

  • Exploration of potential therapeutic applications, particularly in cancer research and neurological disorders

Challenges and Opportunities

The development and application of 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride face several challenges and opportunities:

  • Stereoselectivity challenges: Achieving high stereoselectivity during synthesis remains difficult but essential for biological applications

  • Structure optimization: Modifying the core structure to enhance specific biological activities while maintaining favorable pharmacokinetic properties

  • Novel applications: Exploring emerging fields such as targeted protein degradation presents significant opportunities for this compound

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